molecular formula C5H10N2O B1395856 (S)-6-Methylpiperazin-2-one CAS No. 323592-68-3

(S)-6-Methylpiperazin-2-one

Cat. No. B1395856
CAS RN: 323592-68-3
M. Wt: 114.15 g/mol
InChI Key: ASFOHWKEKBODLZ-BYPYZUCNSA-N
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Description

(S)-6-Methylpiperazin-2-one, also known as S-MPO, is a novel synthetic compound with numerous potential applications in scientific research. It is a small molecule that is structurally related to a number of other piperazinone derivatives, and has been studied for its potential as a therapeutic agent. In

Scientific Research Applications

Biomedical Materials

(S)-6-Methylpiperazin-2-one has potential applications in the development of biomedical materials. Its structural properties can be utilized to create polymers with specific characteristics desirable in medical applications, such as biocompatibility, durability, and flexibility .

Electronic Materials

In the realm of electronic materials, (S)-6-Methylpiperazin-2-one can contribute to the synthesis of compounds that improve the performance and reliability of electronic devices. Its incorporation into electronic components could enhance conductivity and stability .

Environmental Science

This compound may play a role in environmental science by contributing to the synthesis of materials used for pollution control and sustainable technologies. It could be involved in processes that aim to reduce environmental impact through advanced material design .

Energy Storage

(S)-6-Methylpiperazin-2-one could be relevant in the field of energy storage, particularly in the synthesis of materials for batteries and supercapacitors. Its chemical properties might help in developing components that store energy more efficiently and with higher capacity .

Catalysis

In catalysis, (S)-6-Methylpiperazin-2-one might be used to create catalysts that are more selective, efficient, and robust. These catalysts could be applied in various chemical reactions, potentially reducing the energy required and improving the yield of desired products .

Pharmaceuticals

The compound could have applications in pharmaceuticals, where it might be used as a building block for the synthesis of active pharmaceutical ingredients. Its versatility could lead to the development of new medications with improved efficacy and reduced side effects .

Chemical Synthesis

(S)-6-Methylpiperazin-2-one may be utilized in chemical synthesis to produce complex molecules with high precision. .

Nanotechnology

Lastly, (S)-6-Methylpiperazin-2-one could find applications in nanotechnology, particularly in the creation of nanoscale materials that have unique properties such as increased strength, chemical reactivity, or electrical conductivity .

properties

IUPAC Name

(6S)-6-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFOHWKEKBODLZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716949
Record name (6S)-6-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-Methylpiperazin-2-one

CAS RN

1558-58-3
Record name (6S)-6-Methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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